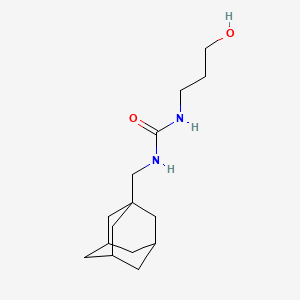

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea is an organic compound characterized by the presence of an adamantyl group, a hydroxypropyl group, and a urea moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 1-adamantylmethylamine with 3-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed to maintain optimal reaction conditions. This method allows for the large-scale production of the compound with high purity and yield.

化学反応の分析

Types of Reactions

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the adamantyl ring.

Major Products Formed

Oxidation: Formation of 1-(1-Adamantylmethyl)-3-(3-oxopropyl)urea.

Reduction: Formation of 1-(1-Adamantylmethyl)-3-(3-aminopropyl)urea.

Substitution: Formation of various substituted adamantyl derivatives.

科学的研究の応用

Anti-Tuberculosis Activity

Recent studies have highlighted the efficacy of 1-(1-adamantylmethyl)-3-(3-hydroxypropyl)urea derivatives in combating tuberculosis, a major global health concern. Research indicates that compounds with a similar structure exhibit significant anti-mycobacterial activity by targeting the membrane transporter MmpL3, which is crucial for mycolic acid transport in Mycobacterium tuberculosis.

Key Findings:

- Mechanism of Action : The compound inhibits MmpL3, leading to disrupted mycolic acid transport and subsequent bacterial cell wall synthesis impairment.

- Pharmacokinetic Properties : Optimization efforts have resulted in derivatives with enhanced solubility and selectivity for anti-tuberculosis activity over human soluble epoxide hydrolase (sEH) inhibition, improving their therapeutic profiles .

- Minimum Inhibitory Concentrations : New derivatives have shown sub-microgram per milliliter minimum inhibitory concentrations, indicating potent activity against drug-resistant strains .

Anticancer Properties

The compound has also been investigated for its potential as an anticancer agent. A series of urea derivatives, including those related to this compound, were designed and synthesized to evaluate their antiproliferative effects on various cancer cell lines.

Key Findings:

- Cell Line Testing : Significant antiproliferative effects were observed against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .

- Mechanism of Action : The interaction between the urea moiety and specific amino acid residues in target proteins (e.g., BRAF) was identified as a key mechanism for inhibiting cancer cell growth .

- Potential Lead Compounds : The promising results suggest that these derivatives could serve as lead compounds for further development in cancer therapy.

Synthetic Biology Applications

Beyond therapeutic uses, this compound plays a role in synthetic biology, particularly in the development of anion transporters. These synthetic systems are designed to facilitate the transport of chloride ions across lipid bilayers.

Key Findings:

- Transport Mechanism : The compound has been utilized to create anion transporters that can effectively deliver anions across biological membranes, which is crucial for various cellular processes .

- Structural Insights : X-ray diffraction studies have provided insights into the molecular interactions between the urea moiety and chloride ions, revealing potential applications in drug delivery systems .

Summary Table of Applications

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Anti-Tuberculosis | Inhibits MmpL3; sub µg/mL activity against resistant strains | New treatment options for tuberculosis |

| Anticancer | Significant antiproliferative effects on multiple cancer cell lines | Development of novel anticancer therapies |

| Synthetic Biology | Facilitates chloride transport across membranes | Advancements in drug delivery technologies |

作用機序

The mechanism of action of 1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets. The adamantyl group provides a rigid and bulky structure, which can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxypropyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The urea moiety can act as a hydrogen bond donor or acceptor, contributing to the overall binding strength and specificity.

類似化合物との比較

Similar Compounds

1-(1-Adamantylmethyl)-3-(3-aminopropyl)urea: Similar structure but with an amino group instead of a hydroxy group.

1-(1-Adamantylmethyl)-3-(3-oxopropyl)urea: Similar structure but with a carbonyl group instead of a hydroxy group.

1-(1-Adamantylmethyl)-3-(3-chloropropyl)urea: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea is unique due to the presence of the hydroxypropyl group, which imparts specific chemical reactivity and potential biological activity. The combination of the adamantyl and hydroxypropyl groups provides a distinctive structural motif that can be exploited for various applications in research and industry.

生物活性

1-(1-Adamantylmethyl)-3-(3-hydroxypropyl)urea is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies based on diverse scientific sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an adamantyl group, which is known for its unique three-dimensional structure that can influence biological interactions.

The biological activity of this compound may involve several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, including purinergic receptors, which play crucial roles in cellular signaling and inflammatory responses .

- Enzyme Inhibition : It has been suggested that urea derivatives can act as enzyme inhibitors, potentially affecting metabolic pathways related to inflammation and immune responses .

- Cell Adhesion Modulation : The compound may influence cell adhesion molecules, which are critical in processes such as inflammation and tumor metastasis .

Biological Activity Studies

A variety of studies have investigated the biological effects of this compound. Below are key findings from notable research:

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Effects : In a study focusing on immune-mediated inflammatory diseases, this compound was shown to significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .

- Enzyme Interaction : Another investigation highlighted the compound's ability to inhibit specific enzymes involved in purine metabolism, which could lead to reduced inflammation and improved outcomes in models of chronic inflammatory diseases .

- Cell Adhesion Studies : Research on endothelial cells indicated that treatment with the compound led to decreased expression of ICAM-1 and VCAM-1, suggesting a mechanism by which it may reduce leukocyte adhesion and subsequent tissue infiltration during inflammatory responses .

特性

IUPAC Name |

1-(1-adamantylmethyl)-3-(3-hydroxypropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c18-3-1-2-16-14(19)17-10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13,18H,1-10H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURWLOBZISWKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。